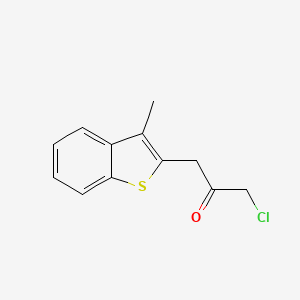
Glutarimide, 3-ethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutarimide, 3-ethyl-3-phenyl-, is an organic compound with the molecular formula C13H15NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, 3-ethyl-3-phenyl-, typically involves the condensation of ethyl cyanoacetate with acetophenone in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of Glutarimide, 3-ethyl-3-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutarimide, 3-ethyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
Glutarimide, 3-ethyl-3-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting protein synthesis and cell growth.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Glutarimide, 3-ethyl-3-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the elongation of peptide chains. This action is similar to that of cycloheximide, another glutarimide derivative .
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: A potent inhibitor of protein synthesis, used in biological research.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide, used in the treatment of multiple myeloma and other cancers
Uniqueness
Glutarimide, 3-ethyl-3-phenyl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike thalidomide and lenalidomide, it does not possess the same level of immunomodulatory effects but is more focused on inhibiting protein synthesis .
Properties
CAS No. |
2900-50-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-ethyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16) |
InChI Key |
NSCAOEOKWMLESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



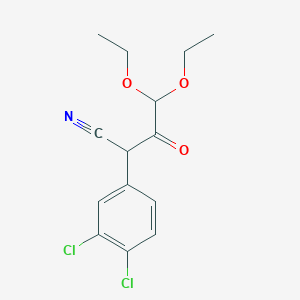
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
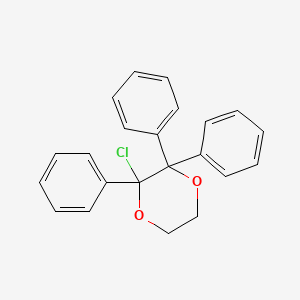


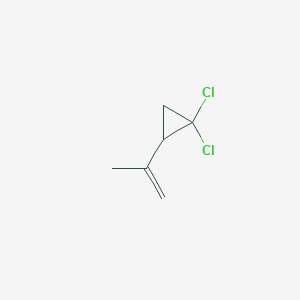
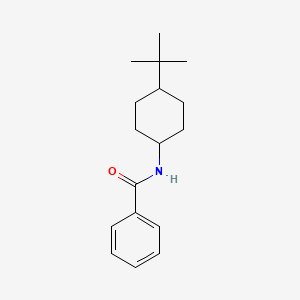


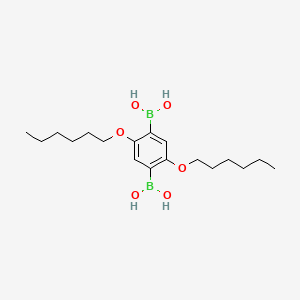
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
